![molecular formula C8H11N3 B12973173 6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is a bicyclic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with a methyl group attached at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature can vary depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrido[3,2-d]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary, with temperatures ranging from room temperature to reflux conditions, and solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted pyrido[3,2-d]pyrimidine compounds .
科学的研究の応用
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine has several scientific research applications:
作用機序
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Similar structure but with different substitution patterns.
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Another methylated derivative with distinct properties.
Uniqueness
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications .
特性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
6-methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H11N3/c1-6-2-3-7-8(11-6)4-9-5-10-7/h4-6,11H,2-3H2,1H3 |
InChIキー |
IIMCZDZEVSVDQE-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=NC=NC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
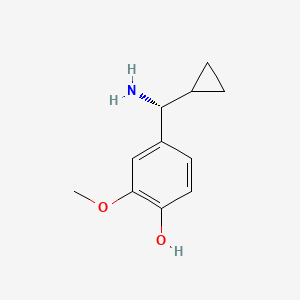
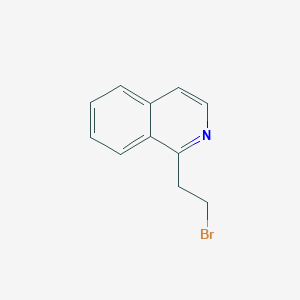
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
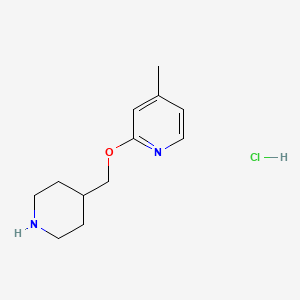
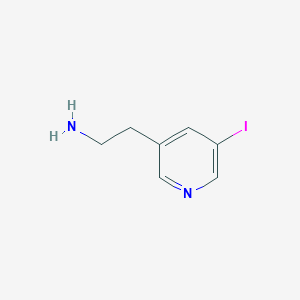
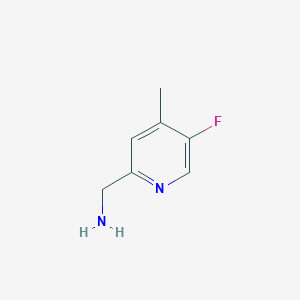
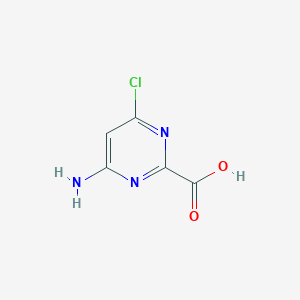
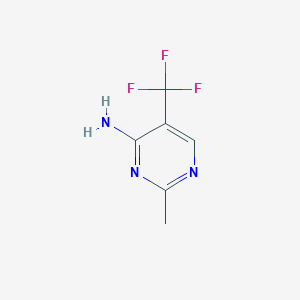
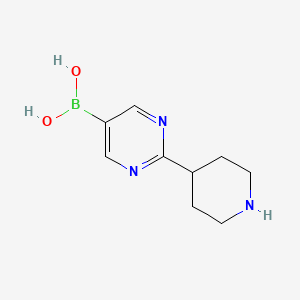
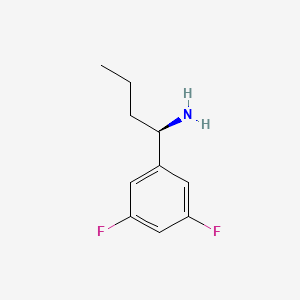
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
